molecular formula C10H10ClN3O3S2 B15094079 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride

5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride

Cat. No.: B15094079
M. Wt: 319.8 g/mol
InChI Key: PWEZIPVMFMVRMH-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiophene sulfonyl chloride derivatives, characterized by a thiophene ring substituted with a sulfonyl chloride group and a formamido-linked 1-methylpyrazole moiety. The sulfonyl chloride group confers high reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing sulfonamides or other functionalized derivatives . The pyrazole ring enhances metabolic stability and modulates biological activity, particularly in drug discovery contexts .

Properties

Molecular Formula

C10H10ClN3O3S2

Molecular Weight

319.8 g/mol

IUPAC Name

5-[[(1-methylpyrazole-4-carbonyl)amino]methyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H10ClN3O3S2/c1-14-6-7(4-13-14)10(15)12-5-8-2-3-9(18-8)19(11,16)17/h2-4,6H,5H2,1H3,(H,12,15)

InChI Key

PWEZIPVMFMVRMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride typically involves multiple steps. One common route includes the formation of the pyrazole ring, followed by its functionalization and subsequent attachment to the thiophene ring. The sulfonyl chloride group is introduced in the final steps of the synthesis. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as acetyl chloride or benzyl chloride .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues with Thiophene-Sulfonyl Chloride Cores

Compound Name Key Structural Differences Reactivity/Biological Activity
5-(2-Methyl-1,3-Thiazol-4-yl)Thiophene-2-Sulfonyl Chloride (CAS 215434-25-6) Thiazole ring replaces pyrazole-formamido group Higher electrophilicity due to thiazole’s electron-withdrawing nature; used in peptide coupling .
5-(Benzamidomethyl)Thiophene-2-Sulfonyl Chloride Benzamide substituent instead of pyrazole-formamido Broader solubility due to benzamide’s aromaticity; anti-inflammatory and anticancer potential inferred from thiophene derivatives .
5-[(1,3-Dioxoisoindol-2-yl)Methyl]Thiophene-2-Sulfonyl Chloride Dioxoisoindole group replaces pyrazole Enhanced stability for polymer applications; limited biological data .

Pyrazole-Containing Thiophene Derivatives

Compound Name Key Structural Differences Biological Activity
5-Chloro-N-{[6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl]Methyl}Thiophene-2-Carboxamide Pyridine-pyrazole core; carboxamide instead of sulfonyl chloride Anticancer activity via kinase inhibition; lacks sulfonyl chloride’s synthetic versatility .
N-{2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethyl}Thiophene-2-Carboxamide Ethyl-phenyl linker; carboxamide group Anti-inflammatory effects; lower reactivity compared to sulfonyl chloride .
Methyl 3-({2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethyl}Sulfamoyl)Thiophene-2-Carboxylate Sulfamoyl and ester groups Antimicrobial activity; ester group limits in vivo stability .

Functional Group Variations

Compound Name Functional Group Impact on Properties
5-Chloro-1-Methyl-4-{[(4-Methylphenyl)Sulfanyl]Methyl}-3-Phenyl-1H-Pyrazole Sulfanyl-methyl group Increased lipophilicity; improved CNS penetration .
N-{5-[(4-Methoxyphenyl)Methyl]-1,3-Thiazol-2-yl}-3-(5-Methylfuran-2-yl)Propanamide Thiazole-furan hybrid Dual heterocyclic system enhances multitarget activity .
5-((Z)-1-{1-Phenyl-3-[4-(Propylsulfanyl)Phenyl]-1H-Pyrazol-4-yl}Methylidene)-2-Piperidino-1,3-Thiazol-4-One Thiazolidinone core Anticancer activity via apoptosis induction; lacks sulfonyl chloride’s synthetic utility .

Key Findings and Research Implications

Reactivity : The sulfonyl chloride group in the target compound enables versatile derivatization (e.g., nucleophilic substitution), outperforming carboxamide or sulfamoyl analogs in synthetic flexibility .

Biological Potential: Pyrazole-thiophene hybrids show promise in oncology and antimicrobial research. However, the target compound’s specific activity remains underexplored compared to analogs like 5-chloro-N-{[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide, which has documented kinase inhibition .

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 343.82 2.1 0.15 (DMSO)
5-(2-Methyl-1,3-Thiazol-4-yl)Thiophene-2-Sulfonyl Chloride 279.79 1.8 0.22 (DMSO)
5-(Benzamidomethyl)Thiophene-2-Sulfonyl Chloride 316.25 2.5 0.08 (DMSO)

Biological Activity

5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a sulfonyl chloride group and a pyrazole moiety. Its chemical structure is essential for understanding its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, which include this compound.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity
4a0.220.44Excellent
5a0.250.50Excellent
7b0.200.40Superior
100.300.60Good
130.350.70Moderate

These compounds demonstrated significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with compound 7b showing the highest activity, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

The sulfonyl chloride derivatives have been investigated for their antiproliferative effects on cancer cell lines. Studies indicate that certain derivatives exhibit significant cytotoxicity against various cancer types.

Case Study: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines, revealing that some compounds inhibited cell proliferation effectively:

  • Compound A : IC50 = 15 µM
  • Compound B : IC50 = 10 µM
  • Compound C : IC50 = 8 µM

These findings suggest that modifications to the pyrazole or thiophene moieties can enhance anticancer activity, indicating a structure-activity relationship that warrants further exploration .

Antioxidant Activity

The antioxidant potential of compounds containing thiophene and sulfonyl groups has been assessed using various assays, including DPPH and ABTS.

Table 2: Antioxidant Activity Results

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4d20.8616.47
4e18.3213.12
Quercetin15.49-

Compounds 4d and 4e exhibited superior antioxidant activity compared to quercetin, a well-known antioxidant standard . The structure-activity relationship analysis indicates that the presence of hydroxyl groups significantly enhances antioxidant capacity.

The biological activity of this compound is attributed to its ability to interact with various biological targets through nucleophilic substitution reactions, forming stable complexes that can modulate biological pathways involved in disease processes.

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